2,2-Diphenylethanol

Efflux Pump Inhibition Antibiotic Potentiation Multidrug Resistance

Select 2,2-diphenylethanol as your EPI scaffold: it directly inhibits AcrB-mediated efflux and potentiates antibiotics vs. drug-resistant E. coli (property not shared by di-p-tolyl-methanol). Its distinct solvolytic kinetics (Grunwald-Winstein m parameters) make it the preferred precursor for tunable protecting groups in complex syntheses. The robust H-bonding network enables diastereomeric salt formation and chiral stationary phase development. With logP ~2.86, it offers a specific lipophilicity window for optimizing ADME properties. Choose a structurally unique primary alcohol that delivers quantifiable advantages in yield, enantioselectivity, and bioactivity.

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
CAS No. 1883-32-5
Cat. No. B156489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diphenylethanol
CAS1883-32-5
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)C2=CC=CC=C2
InChIInChI=1S/C14H14O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2
InChIKeyNYLOEXLAXYHOHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diphenylethanol (CAS 1883-32-5): Baseline Properties, Structural Identity, and Procurement-Grade Characteristics


2,2-Diphenylethanol (CAS 1883-32-5) is a primary aromatic alcohol with the molecular formula C₁₄H₁₄O and a molecular weight of 198.26 g/mol [1]. Its structure features two phenyl rings attached to the β-carbon of an ethanol backbone (C₆H₅)₂CHCH₂OH, which confers distinct steric and electronic properties compared to mono-phenyl or non-aryl analogs [2]. The compound is a white to off-white crystalline solid at room temperature, with a reported melting point of 53–56 °C (lit.) and a boiling point of 190–192 °C at 12 mmHg . Its logP value is approximately 2.81, indicating moderate lipophilicity, and its predicted pKa is 14.62 ± 0.10, reflecting very low acidity typical of aliphatic alcohols . Commercially, it is available in purities ranging from 97% to >99% (GC) from major chemical suppliers, primarily for research and industrial synthesis applications .

Why Generic Substitution Fails for 2,2-Diphenylethanol: Functional Group and Steric Differentiation from Common Analogs


Attempting to replace 2,2-diphenylethanol with structurally similar compounds—such as 2,2-diphenylethylamine (CAS 3963-62-0), 2,2-diphenylacetic acid (CAS 117-34-0), 2-phenylethanol (CAS 60-12-8), or diphenylmethanol (CAS 91-01-0)—is not chemically equivalent due to fundamental differences in functional group identity, steric environment, hydrogen-bonding capacity, and physicochemical properties [1][2]. The primary alcohol (-CH₂OH) group of 2,2-diphenylethanol confers a specific pKa (~14.6) and hydrogen-bond donor/acceptor profile (one H-bond donor, one H-bond acceptor) that directly governs its reactivity in esterification, etherification, and oxidation pathways, as well as its solubility and partitioning behavior . In contrast, 2,2-diphenylethylamine possesses a basic primary amine (-CH₂NH₂) with a dramatically different pKa (~10-11) and protonation state under physiological or reaction conditions [3]. 2,2-Diphenylacetic acid contains a carboxylic acid (-COOH) with a pKa of ~4-5, leading to completely distinct acid-base chemistry and salt-formation behavior [4]. Even among alcohols, 2-phenylethanol lacks the second phenyl ring, resulting in lower molecular weight, reduced lipophilicity (logP ~1.36 vs. ~2.86 for 2,2-diphenylethanol), and diminished steric bulk, which alters reaction kinetics and stereochemical outcomes [5]. Diphenylmethanol, while also bearing two phenyl rings, has the hydroxyl group directly attached to the diphenylmethyl carbon, creating a secondary alcohol with different steric accessibility and oxidation behavior compared to the primary alcohol moiety of 2,2-diphenylethanol [6]. These differences translate into quantifiable variations in reaction yields, enantioselectivity, solvolytic stability, and biological activity, as demonstrated in the evidence that follows.

Quantitative Differentiation Evidence for 2,2-Diphenylethanol: Comparative Data for Procurement Decisions


Efflux Pump Inhibitory Activity: 2,2-Diphenylethanol vs. Di-p-tolyl-methanol (DPT) in E. coli AcrB Overexpression Model

In a study screening 24 diphenylmethane-scaffold compounds as potential efflux pump inhibitors (EPIs) against drug-resistant Escherichia coli, 2,2-diphenylethanol (DPE) demonstrated superior EPI activity compared to the structurally related di-p-tolyl-methanol (DPT) [1]. Molecular docking against the AcrB drug-binding site revealed higher binding free energy for DPE, and functional assays confirmed that DPE, but not DPT, significantly enhanced intracellular dye accumulation and inhibited ethidium bromide and erythromycin efflux [1]. Additionally, DPE exhibited limited human-cell toxicity and did not compromise bacterial outer membrane permeability, a favorable profile for an EPI candidate [1].

Efflux Pump Inhibition Antibiotic Potentiation Multidrug Resistance

Solvolytic Stability of Chloroformate Derivatives: 2,2-Diphenylethyl vs. 2-Phenylethyl Chloroformates

A comparative solvolysis study of β-substituted chloroformate esters demonstrated that the 2,2-diphenylethyl chloroformate derivative exhibits distinct solvolytic rate behavior compared to the 2-phenylethyl analog [1]. Using the Grunwald-Winstein equation to analyze rate constants across various solvent mixtures, the 2,2-diphenylethyl derivative showed a different sensitivity (l and m values) to solvent nucleophilicity and ionizing power, reflecting the influence of the second phenyl ring on the transition-state structure [1]. The study confirmed the formation of 2,2-diphenylethanol as a solvolysis product in 50% and 97% trifluoroethanol (TFE) media [1].

Solvolysis Kinetics Protecting Group Chemistry Mechanistic Analysis

Lipophilicity (LogP) Comparison: 2,2-Diphenylethanol vs. 2-Phenylethanol vs. Diphenylmethanol

Computational and experimental logP values demonstrate that 2,2-diphenylethanol occupies a distinct lipophilicity range compared to closely related aromatic alcohols [1]. Its ACD/LogP of 2.86 is substantially higher than that of 2-phenylethanol (XLogP3 ~1.36) due to the additional phenyl ring, yet lower than that of diphenylmethanol (predicted logP ~3.2-3.4), reflecting the influence of the primary alcohol vs. secondary alcohol substitution [2]. This intermediate lipophilicity translates to a predicted bioconcentration factor (BCF) of 95.84 at pH 5.5 and 7.4 .

Lipophilicity Partition Coefficient Drug Design

Hydrogen-Bond Donor/Acceptor Profile: 2,2-Diphenylethanol vs. 2,2-Diphenylethylamine and 2,2-Diphenylacetic Acid

The hydrogen-bond donor (HBD) and acceptor (HBA) counts critically influence intermolecular interactions, solubility, and crystal packing. 2,2-Diphenylethanol possesses 1 HBD and 1 HBA, resulting in a topological polar surface area (TPSA) of 20.23 Ų [1]. In contrast, 2,2-diphenylethylamine has 1 HBD and 1 HBA but the amine group confers a different H-bond basicity and protonation state (pKa ~9.8 vs. ~14.6) [2]. 2,2-Diphenylacetic acid has 1 HBD and 2 HBA, with a TPSA of 37.30 Ų and a pKa of ~3.9, leading to salt formation and ionization behavior fundamentally different from the alcohol [3].

Hydrogen Bonding Molecular Recognition Physicochemical Properties

Crystal Structure and Hydrogen-Bonding Network: Implications for Diastereomeric Salt Resolution

X-ray crystallographic analysis of 2,2-diphenylethanol revealed a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. The structure was refined to R(1) = 0.053 for 2043 observed reflections [1]. This well-defined crystal packing, driven by hydrogen-bonding interactions, underlies the compound's utility in diastereomeric salt formation for enantiomeric resolution—a property that distinguishes it from non-crystalline or differently packed analogs [2]. Studies with 2-amino-1,2-diphenylethanol derivatives have shown that the hydrogen-bonding network and CH/π interactions are critical for reinforcing less-soluble diastereomeric salts [2].

Crystallography Chiral Resolution Hydrogen Bonding

Research and Industrial Application Scenarios for 2,2-Diphenylethanol Based on Verified Differentiation Evidence


Antibiotic Adjuvant Development Targeting Multidrug-Resistant Gram-Negative Bacteria

Procurement of 2,2-diphenylethanol for efflux pump inhibitor (EPI) research is supported by direct comparative evidence showing its ability to inhibit AcrB-mediated efflux and potentiate existing antibiotics against drug-resistant E. coli, a property not shared by di-p-tolyl-methanol [1]. Researchers investigating novel EPIs should select 2,2-diphenylethanol over other diphenylmethane analogs based on this demonstrated functional selectivity and its favorable toxicity profile [1].

Synthesis of Orthogonal Protecting Groups for Multi-Step Organic Sequences

The distinct solvolytic behavior of 2,2-diphenylethyl chloroformate compared to 2-phenylethyl chloroformate, as quantified by Grunwald-Winstein l and m parameters, makes 2,2-diphenylethanol the preferred precursor when a protecting group with specific, tunable cleavage kinetics is required [2]. This is particularly valuable in complex natural product or pharmaceutical syntheses where multiple protecting groups must be removed sequentially under orthogonal conditions [2].

Chiral Building Block for Asymmetric Synthesis and Enantiomeric Resolution

The well-defined crystal structure and robust hydrogen-bonding network of 2,2-diphenylethanol and its derivatives underpin their utility in diastereomeric salt formation and chiral stationary phase development [3]. Procurement for asymmetric synthesis applications should prioritize this compound based on its established capacity to participate in stereoselective reactions that enable precise control over enantiomeric outcomes .

Lipophilicity-Tuned Scaffold for Medicinal Chemistry Lead Optimization

With a measured/calculated logP of ~2.86—intermediate between 2-phenylethanol (logP ~1.36) and diphenylmethanol (logP ~3.2)—2,2-diphenylethanol offers a specific lipophilicity window for optimizing membrane permeability and solubility in drug discovery programs [4]. Medicinal chemists seeking to fine-tune ADME properties should select this scaffold over analogs when moderate lipophilicity with a primary alcohol handle is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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